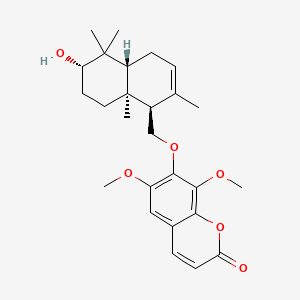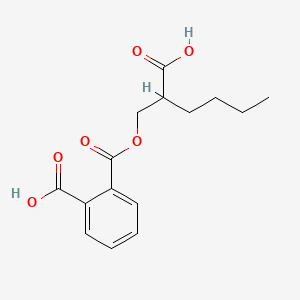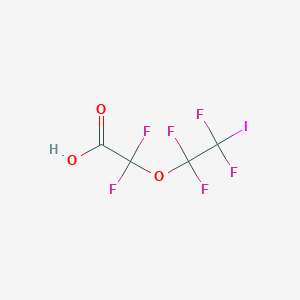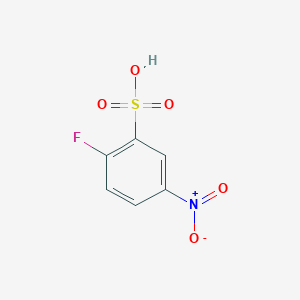![molecular formula C7H12O B14411046 2-Methylbicyclo[2.1.1]hexan-2-ol CAS No. 87969-57-1](/img/structure/B14411046.png)
2-Methylbicyclo[2.1.1]hexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbicyclo[2.1.1]hexan-2-ol is a saturated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The bicyclo[2.1.1]hexane framework is characterized by its compact and strained structure, which can influence the compound’s reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.1.1]hexan-2-ol typically involves photochemical methods. One common approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are less well-documented, but the scalability of the photochemical approach remains a challenge. The use of toxic reagents and specialized equipment further complicates large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbicyclo[2.1.1]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
2-Methylbicyclo[2.1.1]hexan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methylbicyclo[2.1.1]hexan-2-ol exerts its effects is not fully understood. its compact and strained structure likely influences its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.0]hexane: Another strained bicyclic compound with different structural properties.
Uniqueness
2-Methylbicyclo[2.1.1]hexan-2-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the bridgehead position.
Propiedades
Número CAS |
87969-57-1 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H12O/c1-7(8)4-5-2-6(7)3-5/h5-6,8H,2-4H2,1H3 |
Clave InChI |
NZOSSAUXDSNQPE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)








![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

